![molecular formula C19H14ClN7S B2870256 3-benzyl-6-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 890602-90-1](/img/structure/B2870256.png)
3-benzyl-6-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-benzyl-6-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a heterocyclic compound that belongs to the class of triazoles . Triazoles are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
The synthesis of triazole compounds typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reaction is usually carried out in the presence of a catalytic amount of piperidine .Molecular Structure Analysis
The molecular structure of triazoles consists of a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The IR absorption spectra of similar compounds have shown the presence of two signals for C=O groups .Chemical Reactions Analysis
The chemical reactions involving triazoles usually involve the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles can be inferred from their molecular structure. They are known to be stable against metabolic degradation and capable of engaging in hydrogen bonding, dipole-dipole, and π-stacking interactions .Applications De Recherche Scientifique
Green Chemistry Synthesis
Triazoles are often synthesized using classical methods that may not be environmentally friendly. However, the focus on green chemistry has led to the development of alternative synthesis methods that are more sustainable. The compound can be synthesized using nonconventional “green” sources such as microwave, mechanical mixing, visible light, and ultrasound . These methods reduce the environmental impact by minimizing waste and energy consumption.
Pharmacophore Development
Due to its structural complexity, this compound can serve as a pharmacophore, which is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction. It can be used to develop new drugs with specific biological activities, such as antibacterial, antifungal, or anticancer properties .
Antimicrobial Activity
The triazole core of the compound is known to bind with various enzymes and receptors in biological systems, exhibiting versatile biological activities. This makes it a candidate for developing new antimicrobial agents, particularly against multidrug-resistant pathogens .
Anticancer Research
Triazoles, including the compound , have shown potential in anticancer research. They can act as inhibitors for certain cancer cell lines, making them valuable for studying cancer treatments and possibly developing new anticancer drugs .
Biological Property Analysis
The compound’s ability to undergo formal cycloreversion under mechanical forces presents an opportunity to study its biological properties and potential use in biological systems. This could lead to insights into how mechanical forces affect molecular interactions in living organisms .
Medicinal Chemistry
In medicinal chemistry, triazoles are integral to the design of drugs with a wide range of therapeutic applications. The compound can be explored for its medicinal chemistry applications, potentially leading to the development of new therapeutic agents .
Antioxidant Properties
Compounds with antioxidant properties are crucial in reducing or neutralizing free radicals, thereby protecting cells against oxidative damage. The triazole moiety, as part of this compound, may contribute to its antioxidant capabilities, which can be harnessed in various scientific research applications .
Mechanochemistry Applications
Mechanochemistry involves chemical reactions that proceed via mechanical force rather than traditional heat or solvent-based methods. The compound’s suitability for mechanochemical synthesis opens up research opportunities in this field, exploring how mechanical energy can drive chemical transformations .
Mécanisme D'action
Target of Action
The primary targets of this compound are Poly (ADP-ribose) polymerase-1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . PARP-1 is a key enzyme involved in DNA repair, while EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It exhibits promising dual enzyme inhibition of PARP-1 and EGFR . The inhibition of these targets disrupts DNA repair and cell proliferation pathways, leading to cell death .
Biochemical Pathways
The compound affects the DNA repair and cell proliferation pathways. By inhibiting PARP-1, it disrupts the DNA repair pathway, leading to accumulation of DNA damage in the cells . By inhibiting EGFR, it disrupts the cell proliferation pathway, leading to inhibition of cell growth .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to the presence of a carboxamide functionality, which is found in many clinically approved drugs .
Result of Action
The compound induces apoptosis in cancer cells. It has been shown to upregulate P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level . This leads to cell cycle arrest at the G2/M phase and subsequent cell death .
Orientations Futures
Propriétés
IUPAC Name |
3-benzyl-6-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN7S/c1-12-17(22-25-26(12)15-9-7-14(20)8-10-15)18-24-27-16(21-23-19(27)28-18)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXZXQILYYAGPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C3=NN4C(=NN=C4S3)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

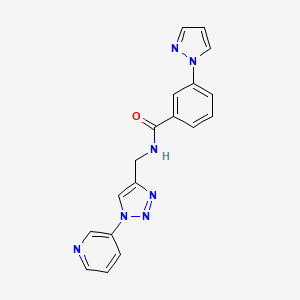
![2-Methyl-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2870174.png)
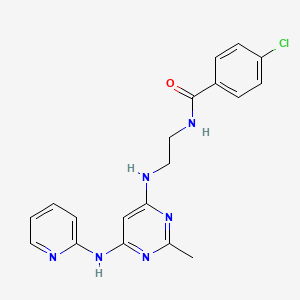

![3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid](/img/structure/B2870179.png)
![[2-(benzylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol](/img/structure/B2870181.png)
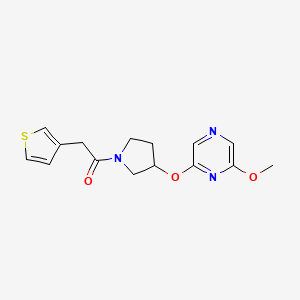



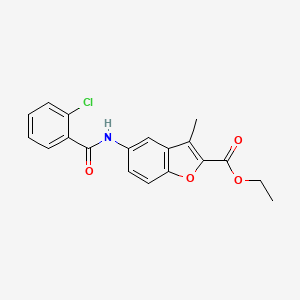
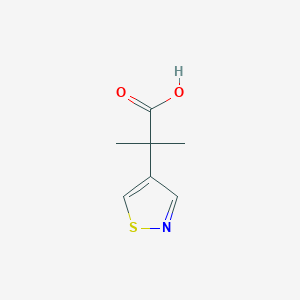
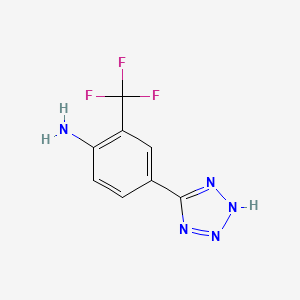
![5-Methyl-7-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2870196.png)